![molecular formula C15H9Cl2F4NOS B3439475 2-{[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE](/img/structure/B3439475.png)
2-{[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE
Overview
Description
2-{[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)phenylthiol with 3-chloro-4-fluoroaniline in the presence of a suitable coupling agent. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-{[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-{[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)phenylboronic acid
- 4-Chlorobenzotrifluoride
- 2-Chloro-4-(trifluoromethyl)aniline
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2-chloro-4-(trifluoromethyl)phenyl]sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F4NOS/c16-10-6-9(2-3-12(10)18)22-14(23)7-24-13-4-1-8(5-11(13)17)15(19,20)21/h1-6H,7H2,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXXNTFXWPJZRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)SCC(=O)NC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F4NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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